molecular formula C14H11ClO2 B580826 3-(4-Chlorophenyl)-2-methylbenzoic acid CAS No. 1261930-53-3

3-(4-Chlorophenyl)-2-methylbenzoic acid

Cat. No.: B580826
CAS No.: 1261930-53-3
M. Wt: 246.69
InChI Key: IOANQHIWHOQHRC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorotoluene with phthalic anhydride, followed by hydrolysis. The reaction typically uses aluminum chloride as a catalyst and occurs under anhydrous conditions. The general reaction scheme is as follows:

  • Friedel-Crafts Acylation

      Reactants: 4-chlorotoluene, phthalic anhydride

      Catalyst: Aluminum chloride (AlCl3)

      Solvent: Dichloromethane (CH2Cl2)

      Conditions: Anhydrous, room temperature

      Product: 3-(4-Chlorophenyl)-2-methylphthalic anhydride

  • Hydrolysis

      Reactants: 3-(4-Chlorophenyl)-2-methylphthalic anhydride, water

      Conditions: Reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperature

      Major Products: 3-(4-Chlorophenyl)-2-carboxybenzoic acid

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous ether, room temperature

      Major Products: 3-(4-Chlorophenyl)-2-methylbenzyl alcohol

  • Substitution

      Reagents: Sodium methoxide (NaOCH3), ammonia (NH3)

      Conditions: Solvent (e.g., methanol), elevated temperature

      Major Products: 3-(4-Methoxyphenyl)-2-methylbenzoic acid, 3-(4-Aminophenyl)-2-methylbenzoic acid

Scientific Research Applications

3-(4-Chlorophenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Similar structure but with a propionic acid group instead of a benzoic acid group.

    4-(4-Chlorophenyl)benzoic acid: Similar structure but with the chlorine atom at the para position relative to the carboxylic acid group.

    3-(4-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with a methoxy group instead of a chlorine atom.

Uniqueness

3-(4-Chlorophenyl)-2-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOANQHIWHOQHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689569
Record name 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-53-3
Record name 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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